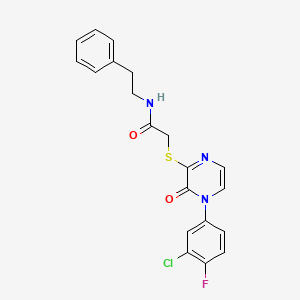

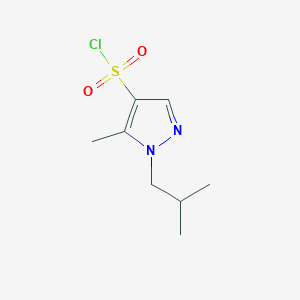

![molecular formula C16H13N5O B2674011 N-([2,3'-bipyridin]-5-ylmethyl)pyrazine-2-carboxamide CAS No. 2034207-97-9](/img/structure/B2674011.png)

N-([2,3'-bipyridin]-5-ylmethyl)pyrazine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-([2,3’-bipyridin]-5-ylmethyl)pyrazine-2-carboxamide” is a derivative of 3-aminopyrazine-2-carboxamides . These compounds are known for their antimicrobial activity and have been evaluated for their in vitro cytotoxicity .

Molecular Structure Analysis

While specific molecular structure analysis for “N-([2,3’-bipyridin]-5-ylmethyl)pyrazine-2-carboxamide” is not available, it’s known that the three-dimensional structures of similar compounds were predicted using energy minimization and low mode molecular dynamics under AMBER10:EHT forcefield .科学的研究の応用

Antimicrobial Activity

This compound, like other pyrazine-2-carboxamides, has been tested for antimicrobial activity . The antimycobacterial MIC values against Mycobacterium tuberculosis H37Rv of the most effective compounds were found to be 25 μg/mL . The antimicrobial activity increased among the alkyl derivatives with increasing the length of the carbon side chain .

Antiviral Activity

Pyrazine-2-carboxamides have also been tested for antiviral activity . While specific data for “N-([2,3’-bipyridin]-5-ylmethyl)pyrazine-2-carboxamide” is not available, it’s likely that it shares similar properties with other pyrazine-2-carboxamides.

Antifungal Activity

Antifungal activity was observed in all structural subtypes of pyrazine-2-carboxamides, mainly against Trichophyton interdigitale and Candida albicans .

Inhibition of Photosynthetic Electron Transport

Compounds possessing the –NHCO– group, like pyrazine-2-carboxamides, were found to inhibit photosynthetic electron transport . This activity was strongly connected with the lipophilicity of the compounds .

Tuberculosis Treatment

Pyrazinamide, a nicotinamide analogue, has been used as a first-line drug to treat tuberculosis . As “N-([2,3’-bipyridin]-5-ylmethyl)pyrazine-2-carboxamide” is a derivative of pyrazinamide, it may have potential applications in tuberculosis treatment.

Cytotoxicity Evaluation

The cytotoxicity of pyrazine-2-carboxamides has been evaluated in vitro in HepG2 cancer cell line . This could potentially lead to applications in cancer research.

特性

IUPAC Name |

N-[(6-pyridin-3-ylpyridin-3-yl)methyl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O/c22-16(15-11-18-6-7-19-15)21-9-12-3-4-14(20-8-12)13-2-1-5-17-10-13/h1-8,10-11H,9H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTMQCHMSXOQPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=C(C=C2)CNC(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

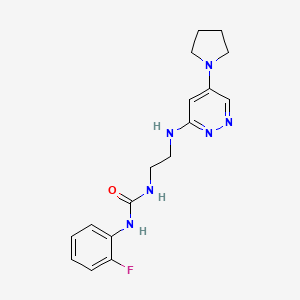

![N-[1-(Methoxymethyl)pyrazol-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2673928.png)

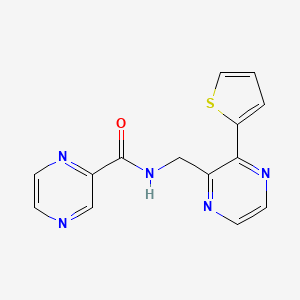

![N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide](/img/structure/B2673930.png)

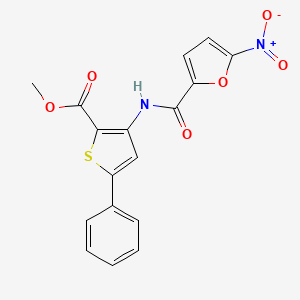

![2,4-Dichlorophenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate](/img/structure/B2673933.png)

![Ethyl 2-{2-[1-(2-methylpropyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2673936.png)

![N-(4-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2673938.png)

acetonitrile](/img/structure/B2673940.png)